molecular formula C15H12O5 B1264764 6,7,4'-Trihydroxyflavanone

6,7,4'-Trihydroxyflavanone

Cat. No. B1264764
M. Wt: 272.25 g/mol
InChI Key: UABMFOBSIHSWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,4'-trihydroxyflavanone is a trihydroxyflavanone in which the three hydroxy substituents are located at positions 6, 7 and 4'. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.

Scientific Research Applications

Synthesis and Bioactivity

6,7,4'-Trihydroxyflavanone, derived mainly from soybeans, has shown diverse significant bioactivities. A facile method for its large-scale synthesis has been developed, characterized by high yield and purity, which is crucial for further bioactivity studies and potential drug development (Liu et al., 2014).

Enzymatic Activity

Research on cytochrome P-450-dependent hydroxylases from soybean has identified a protein (CYP71D9) that exhibits hydroxylase activity on various flavonoids, including 6,7,4'-trihydroxyflavanone. This enzyme is crucial for understanding the biosynthesis of flavonoids and isoflavonoids in plants (Latunde-Dada et al., 2001).

Anticancer Potential

In a study investigating the antimetastatic activities of flavones in human oral squamous carcinoma cells, compounds including 6,7,4'-trihydroxyflavanone demonstrated a significant inhibitory effect on invasion and migration of cancer cells. This suggests potential applications in cancer therapy (Yang et al., 2008).

Allelopathic Effects

Isoflavanones, including 6,7,4'-trihydroxyisoflavone, were isolated from the root exudate of Desmodium uncinatum and found to have allelopathic effects. These compounds can induce seed germination or inhibit radical growth in certain plant species, suggesting a role in plant-plant interactions and agriculture (Tsanuo et al., 2003).

Antibacterial and Antioxidant Activities

A study on Erythrina livingstoniana identified compounds related to 6,7,4'-trihydroxyflavanone, demonstrating significant antibacterial efficacy and radical scavenging potential. This highlights its potential in addressing microbial infections and oxidative stress (Bedane et al., 2015).

Biosynthesis in Soybean

The biosynthesis of isoflavonoid compounds in soybean involves the conversion of flavanones like 6,7,4'-trihydroxyflavanone. Understanding this process is essential for agricultural and nutritional applications, particularly in soybean-derived products (Steele et al., 1999).

properties

Product Name

6,7,4'-Trihydroxyflavanone

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

6,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)14-6-11(17)10-5-12(18)13(19)7-15(10)20-14/h1-5,7,14,16,18-19H,6H2

InChI Key

UABMFOBSIHSWFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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